molecular formula C10H9ClO2 B2429519 [5-Chloro-2-(2-propynyloxy)phenyl]methanol CAS No. 400751-45-3

[5-Chloro-2-(2-propynyloxy)phenyl]methanol

Cat. No.: B2429519
CAS No.: 400751-45-3
M. Wt: 196.63
InChI Key: ZTILAKKALACTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(2-propynyloxy)phenyl]methanol is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.64. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-chloro-2-(2-propynyloxy)benzaldehyde or 5-chloro-2-(2-propynyloxy)benzoic acid.

    Reduction: 5-chloro-2-(2-propynyloxy)phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-Chloro-2-(2-propynyloxy)phenyl]methanol is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(2-propynyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    [5-Chloro-2-(2-propynyloxy)phenyl]ethanol: Similar structure but with an ethyl group instead of a methanol group.

    [5-Chloro-2-(2-propynyloxy)phenyl]acetaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

Uniqueness: [5-Chloro-2-(2-propynyloxy)phenyl]methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(5-chloro-2-prop-2-ynoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILAKKALACTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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